

synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N*-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

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An In-Depth Technical Guide to the Synthesis of **N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide**

Abstract

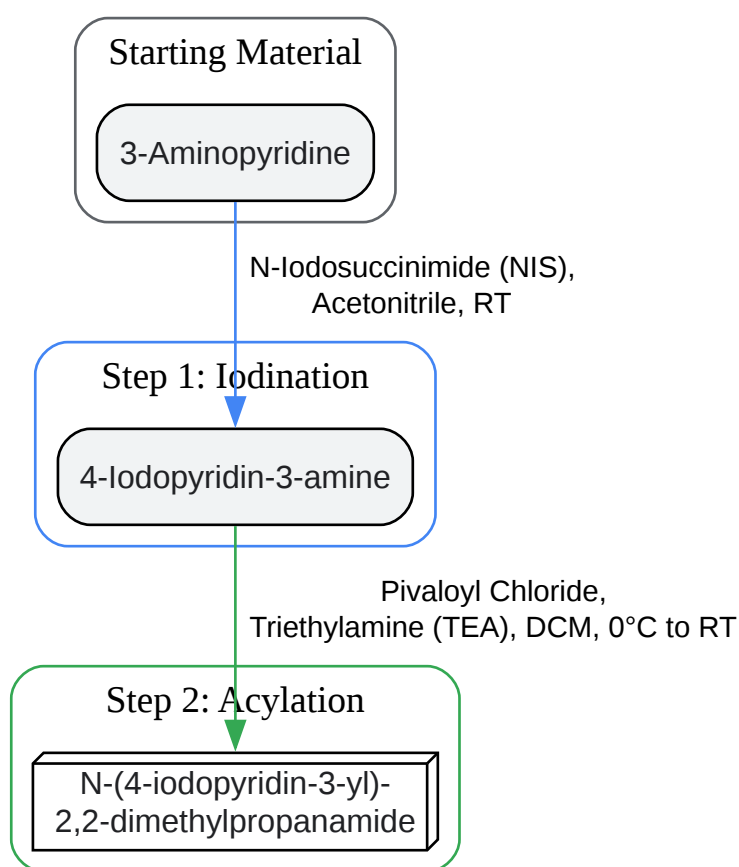
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine core, an iodo group, and a pivalamide moiety, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] The presence of the iodo group provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position of the pyridine ring. This guide presents a comprehensive, two-step synthetic pathway for the preparation of this compound, beginning with the regioselective iodination of 3-aminopyridine, followed by the acylation of the resulting intermediate. The causality behind experimental choices, detailed protocols, and characterization data are provided to ensure scientific integrity and reproducibility.

Synthetic Strategy and Workflow

The synthesis is logically designed as a two-step process. The primary challenge lies in the regioselective introduction of an iodine atom at the C4 position of the 3-aminopyridine scaffold. The secondary step involves a standard but crucial amide bond formation.

- Step 1: Regioselective Iodination. The synthesis commences with the electrophilic iodination of commercially available 3-aminopyridine to produce the key intermediate, 4-iodopyridin-3-amine.
- Step 2: Amide Coupling (Acylation). The intermediate is then acylated using pivaloyl chloride in the presence of a base to yield the final target molecule, **N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide**.

The overall workflow is depicted below.



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Caption: Overall synthetic workflow for **N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide**.

Part 1: Synthesis of the Key Intermediate: 4-Iodopyridin-3-amine

Principle and Rationale

The core of this synthesis is the regioselective iodination of 3-aminopyridine. The amino group (-NH₂) at the C3 position is an activating, ortho-para directing group. This electronic influence enhances the nucleophilicity of the pyridine ring, making it susceptible to electrophilic aromatic substitution at the C2, C4, and C6 positions.

While various iodinating agents exist, N-Iodosuccinimide (NIS) is selected for its proven efficacy and mild reaction conditions. NIS provides a source of electrophilic iodine (I⁺) and is often preferred over molecular iodine (I₂) as it minimizes the formation of harsh byproducts and typically results in cleaner reactions with higher yields. The reaction is performed in an aprotic polar solvent like acetonitrile to facilitate the dissolution of the reagents and promote the desired transformation.

Detailed Experimental Protocol: 4-Iodopyridin-3-amine

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine (5.0 g, 53.1 mmol) in 100 mL of anhydrous acetonitrile.
- **Reaction Initiation:** To the stirring solution, add N-Iodosuccinimide (NIS) (13.2 g, 58.4 mmol, 1.1 equivalents) portion-wise over 15 minutes at room temperature. The flask should be protected from light by wrapping it in aluminum foil, as iodinating agents can be light-sensitive.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 3-aminopyridine spot indicates reaction completion.
- **Work-up:**
 - Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
 - Redissolve the resulting residue in ethyl acetate (150 mL).

- Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any unreacted NIS, followed by saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford 4-iodopyridin-3-amine as a solid.

Part 2: Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Principle and Rationale

This step is a classic nucleophilic acyl substitution reaction to form an amide bond. The amino group of 4-iodopyridin-3-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is an excellent acylating agent due to the steric hindrance provided by the t-butyl group, which can sometimes enhance selectivity.^[3]

A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.^{[4][5]} Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Without the base, the HCl would protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. The reaction is typically initiated at 0°C to control the initial exothermic reaction rate before being allowed to proceed at room temperature. Dichloromethane (DCM) is an ideal solvent due to its inert nature and ability to dissolve both the amine and the acyl chloride.

Detailed Experimental Protocol: N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

- Reagent Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-iodopyridin-3-amine (2.0 g, 9.09 mmol) and triethylamine (1.9 mL, 13.6 mmol, 1.5 equivalents) in 40 mL of anhydrous dichloromethane (DCM).

- Addition of Acylating Agent: Cool the flask to 0°C using an ice-water bath. Add pivaloyl chloride (1.23 mL, 10.0 mmol, 1.1 equivalents) dropwise to the stirring solution over 10 minutes.[5]
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 50% ethyl acetate in hexane).
- Work-up:
 - Quench the reaction by adding 30 mL of water.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with DCM (2 x 20 mL).
 - Combine the organic layers and wash them with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).
- Purification:
 - Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography to yield **N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide** as a pure solid.[6]

Data Summary

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number	Role
3-Aminopyridine	C ₅ H ₆ N ₂	94.12	462-08-8	Starting Material
4-Iodopyridin-3-amine	C ₅ H ₅ IN ₂	220.01	185449-35-2	Intermediate
Pivaloyl Chloride	C ₅ H ₉ ClO	120.58	3282-30-2	Reagent
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide	C ₁₀ H ₁₃ IN ₂ O	304.13	113975-32-9	Final Product[7] [8]

Safety Precautions

- Pivaloyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Keep away from combustible materials.
- Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.
- Triethylamine (TEA): Is a corrosive and flammable liquid with a strong, unpleasant odor. Ensure adequate ventilation and avoid inhalation of vapors.

Conclusion

The synthesis of **N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide** can be reliably achieved through a robust two-step sequence involving regioselective iodination of 3-aminopyridine followed by a standard amide coupling reaction. This guide provides a detailed and logically sound methodology, explaining the rationale behind the choice of reagents and conditions, to

assist researchers in the successful preparation of this valuable chemical intermediate for applications in drug discovery and organic synthesis.[9][10]

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